Cas no 1260624-14-3 (N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)

N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide structure
1260624-14-3 structure
商品名:N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
CAS番号:1260624-14-3
MF:C22H20N4O2
メガワット:372.419804573059
CID:5321413

N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
    • N-benzyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
    • STL074807
    • N-benzyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
    • インチ: 1S/C22H20N4O2/c1-16-9-11-18(12-10-16)21-24-22(28-25-21)19-8-5-13-26(19)15-20(27)23-14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,27)
    • InChIKey: XCCTXBJYRNSRHS-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2=CC=CN2CC(NCC2C=CC=CC=2)=O)=NC(C2C=CC(C)=CC=2)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 503
  • トポロジー分子極性表面積: 73
  • 疎水性パラメータ計算基準値(XlogP): 3.5

N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-1598-4mg
N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
1260624-14-3
4mg
$66.0 2023-09-07
Life Chemicals
F6609-1598-10mg
N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
1260624-14-3
10mg
$79.0 2023-09-07
Life Chemicals
F6609-1598-5μmol
N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
1260624-14-3
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-1598-10μmol
N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
1260624-14-3
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-1598-15mg
N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
1260624-14-3
15mg
$89.0 2023-09-07
Life Chemicals
F6609-1598-1mg
N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
1260624-14-3
1mg
$54.0 2023-09-07
Life Chemicals
F6609-1598-2μmol
N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
1260624-14-3
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-1598-3mg
N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
1260624-14-3
3mg
$63.0 2023-09-07
Life Chemicals
F6609-1598-2mg
N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
1260624-14-3
2mg
$59.0 2023-09-07
Life Chemicals
F6609-1598-5mg
N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
1260624-14-3
5mg
$69.0 2023-09-07

N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 関連文献

N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamideに関する追加情報

Comprehensive Overview of N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (CAS No. 1260624-14-3)

N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, with the CAS number 1260624-14-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique 1,2,4-oxadiazole core linked to a pyrrole moiety, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy and precision medicine.

The structural complexity of N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide allows it to interact with various biological targets. Its 4-methylphenyl group enhances lipophilicity, potentially improving cell membrane permeability—a critical factor in bioavailability optimization. Recent studies suggest that derivatives of this compound may exhibit anti-inflammatory or neuroprotective properties, addressing growing demand for treatments in neurodegenerative diseases like Alzheimer's and Parkinson's.

From a synthetic chemistry perspective, the 1,2,4-oxadiazole ring in CAS 1260624-14-3 offers remarkable stability against metabolic degradation, a feature highly sought after in prodrug design. This characteristic, combined with its hydrogen bond acceptor/donor capabilities, makes it valuable for structure-activity relationship (SAR) studies. Pharmaceutical companies are exploring its use in combinatorial chemistry libraries to accelerate hit-to-lead processes.

The growing interest in heterocyclic compounds like N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide reflects broader industry shifts toward fragment-based drug discovery. Its molecular weight (382.43 g/mol) and Lipinski rule compliance position it favorably for lead compound development. Computational chemists frequently include this scaffold in virtual screening campaigns due to its balanced pharmacophore features.

Analytical characterization of 1260624-14-3 typically involves advanced techniques such as LC-MS and NMR spectroscopy, with particular focus on the proton environments surrounding the pyrrole-acetamide junction. The compound's chromatographic purity is crucial for biological testing, as impurities may affect assay reproducibility—a key concern in high-throughput screening environments.

In material science applications, the oxadiazole-pyrrole hybrid structure demonstrates interesting photophysical properties, prompting investigations into organic electronics and sensor development. The benzyl acetamide side chain provides synthetic handles for further functionalization, enabling creation of diverse molecular probes for biochemical studies.

Safety assessments of N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide indicate it requires standard laboratory precautions, with particular attention to dust control during handling. Proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this compound in powder form.

The commercial availability of CAS 1260624-14-3 through specialty chemical suppliers has facilitated academic and industrial research. Current pricing reflects its status as a research-grade chemical, with costs varying based on purity specifications and batch size. Researchers should verify certificate of analysis data when purchasing, as subtle structural variations can significantly impact experimental outcomes.

Future research directions for this compound include exploring its structure-property relationships through systematic derivatization studies, particularly focusing on the oxadiazole ring's electronic effects. The integration of machine learning approaches in compound optimization may unlock novel applications for this versatile chemical scaffold in both life sciences and materials engineering.

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